3,5-Dimethyl-4-((methylthio)methyl)isoxazole
Overview
Description
The compound "3,5-Dimethyl-4-((methylthio)methyl)isoxazole" is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3,5-dimethylisoxazole derivatives has been reported through the reaction with sodium amide in liquid ammonia, leading to the formation of 3-methyl-5-alkylisoxazoles . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate indicates that functionalized isoxazole derivatives can be selectively transformed into other compounds . Although the specific synthesis of "3,5-Dimethyl-4-((methylthio)methyl)isoxazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied using computational methods. For example, a detailed structural analysis of 3,5-dimethylisoxazole has been performed using density functional theory (DFT), which provides insights into the optimization geometry, vibrational analysis, electronic properties, and other structural properties . These computational studies are crucial for understanding the behavior and reactivity of such compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The reactivity of the 3,4-dimethylisoxazol-5-yl radical in different solvents has been studied, showing electrophilic character due to the inductive effect of the oxygen atom . Additionally, the alkylation of 3,5-dimethylisoxazole has been explored, resulting in derivatives with secondary and tertiary alkyl groups . These reactions are indicative of the versatile chemistry that isoxazole derivatives can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the study of 3,4-dimethyl-isoxazolin-5-one revealed the predominance of different tautomeric forms depending on the solvent used . Furthermore, the presence of substituents on the isoxazole ring can significantly alter its properties, as seen in the case of 4-(chloromethyl)-3,5-dimethylisoxazole, which exhibits greater nonlinear optical activity compared to its unsubstituted counterpart .
Safety And Hazards
3,5-Dimethyl-4-isoxazolecarbaldehyde, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
3,5-dimethyl-4-(methylsulfanylmethyl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(4-10-3)6(2)9-8-5/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABKOGQOWLYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363001 | |
Record name | 11L-542S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-((methylthio)methyl)isoxazole | |
CAS RN |
62679-06-5 | |
Record name | 11L-542S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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